Core Chemical Identity and Physicochemical Properties
Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 2,3-Difluoro-4-methylphenol for Advanced Research
This guide provides a comprehensive technical overview of 2,3-Difluoro-4-methylphenol (CAS No. 261763-45-5), a fluorinated aromatic building block of increasing interest in the fields of medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical properties, synthetic methodologies, spectroscopic analysis, and safety protocols, grounding theoretical knowledge in practical application.
2,3-Difluoro-4-methylphenol, also known as 2,3-Difluoro-p-cresol, is a substituted phenol featuring two fluorine atoms ortho and meta to the hydroxyl group, and a methyl group in the para position. This specific substitution pattern imparts unique electronic and steric properties that are highly valuable in the design of novel bioactive molecules and advanced materials. The electron-withdrawing nature of the fluorine atoms significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring.
Table 1: Chemical Identifiers and Key Properties of 2,3-Difluoro-4-methylphenol
| Property | Value | Source |
|---|---|---|
| CAS Number | 261763-45-5 | [1][2] |
| Molecular Formula | C₇H₆F₂O | [1][2][3] |
| Molecular Weight | 144.12 g/mol | [2][4] |
| Synonyms | 2,3-Difluoro-p-cresol, 2,3-Difluoro-4-hydroxytoluene | [4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| InChI Key | NVYIUITYVMVHJM-UHFFFAOYSA-N | [2] |
| SMILES | Cc1ccc(O)c(F)c1F |[2] |
Synthesis and Purification
The synthesis of fluorinated phenols often requires specialized reagents and reaction conditions. While specific, proprietary synthesis routes for 2,3-Difluoro-4-methylphenol may vary between suppliers, a common strategy involves the electrophilic fluorination of a suitable phenol precursor.
Conceptual Synthetic Workflow
The logical approach to synthesizing this molecule involves introducing fluorine atoms onto the 4-methylphenol (p-cresol) scaffold. Direct fluorination can be challenging due to the high reactivity of fluorine gas. Therefore, electrophilic fluorinating agents are preferred.
Caption: Conceptual workflow for the synthesis of 2,3-Difluoro-4-methylphenol.
Exemplary Laboratory Protocol
This protocol is a generalized representation based on common fluorination methods for phenols.[5]
-
Reaction Setup: To a solution of the starting material, 4-methylphenol (1 mmol), in acetonitrile (10 mL), add an electrophilic fluorinating agent (e.g., Selectfluor®, >2.2 mmol for difluorination) portion-wise under an inert atmosphere (N₂ or Ar).
-
Reaction Execution: Stir the reaction mixture at a controlled temperature (this may range from room temperature to reflux, depending on the substrate's reactivity) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Workup: Upon completion, cool the mixture to room temperature and carefully quench any remaining reagent. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in a rotary evaporator.[6]
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 2,3-difluoro isomer from other potential mono- and di-fluorinated products.
Spectroscopic Characterization
Structural confirmation of 2,3-Difluoro-4-methylphenol relies on a combination of spectroscopic techniques. The data presented below are predictive, based on established principles of NMR and IR spectroscopy for analogous compounds.[6][7][8]
Workflow for Spectroscopic Analysis
Caption: Standard workflow for the structural elucidation of the target compound.
Table 2: Predicted Spectroscopic Data for 2,3-Difluoro-4-methylphenol
| Technique | Feature | Predicted Value and Interpretation |
|---|---|---|
| ¹H NMR | Aromatic Protons | Two distinct signals in the aromatic region (δ 6.8-7.2 ppm), likely appearing as complex multiplets due to H-H and H-F coupling. |
| Methyl Protons | A singlet around δ 2.2-2.3 ppm for the -CH₃ group.[9] | |
| Phenolic Proton | A broad singlet (δ ~5.0-6.0 ppm, solvent dependent) for the -OH group. | |
| ¹³C NMR | Aromatic Carbons | Six distinct signals expected. Carbons bonded to fluorine (C2, C3) will show large C-F coupling constants. The signals for C1 (-OH), C4 (-CH₃), C5, and C6 will also be present. |
| Methyl Carbon | A signal around δ 20-22 ppm for the -CH₃ carbon. | |
| ¹⁹F NMR | Fluorine Atoms | Two distinct signals are expected for the two non-equivalent fluorine atoms, with observable F-F coupling. |
| IR | O-H Stretch | Broad band in the region of 3200-3600 cm⁻¹. |
| C-H Stretch (Aromatic/Alkyl) | Signals around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹. | |
| C=C Stretch (Aromatic) | Peaks in the 1450-1600 cm⁻¹ region. | |
| C-F Stretch | Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region. |
| MS | Molecular Ion (M⁺) | A peak at m/z = 144.12, corresponding to the molecular weight. |
Chemical Reactivity and Applications in Drug Discovery
The unique electronic profile of 2,3-Difluoro-4-methylphenol makes it a versatile building block. The fluorine atoms act as powerful electron-withdrawing groups, increasing the acidity of the phenol and modifying the nucleophilicity of the aromatic ring. They can also serve as bioisosteres for hydrogen or hydroxyl groups, and often enhance metabolic stability and binding affinity of drug candidates.[10]
Reactivity Profile
Caption: Key reaction types involving 2,3-Difluoro-4-methylphenol.
Relevance to Drug Development
-
Metabolic Stability: The introduction of fluorine atoms at positions C2 and C3 can block sites of oxidative metabolism by cytochrome P450 enzymes. This "metabolic shielding" can increase the half-life and oral bioavailability of a drug.
-
Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially enhancing the potency of a drug candidate.
-
Lipophilicity and pKa Modulation: The two fluorine atoms increase lipophilicity and lower the pKa of the phenolic hydroxyl group, which can be fine-tuned to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Scaffold for Bioactive Molecules: This compound serves as a key starting material for more complex molecules. For instance, fluorinated scaffolds are found in inhibitors of critical biological targets like Bromodomain-containing protein 4 (BRD4) and γ-secretase, which are relevant in oncology and neurodegenerative diseases, respectively.[11][12] The strategic placement of fluorine can be crucial for achieving selective inhibition.[12]
Safety, Handling, and Storage
As a reactive chemical intermediate, 2,3-Difluoro-4-methylphenol must be handled with appropriate precautions. All procedures should be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
Table 3: GHS Hazard Classification and Precautionary Statements
| Category | Code | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage | [1] |
| Serious Eye Damage | H318 | Causes serious eye damage | [1] |
| STOT - Single Exposure | H335 | May cause respiratory irritation |[1] |
Handling and First Aid
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[13]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[13][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[13][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[13]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical advice.[1][13]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store locked up.[14]
References
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PubChem. (n.d.). 2,3-Difluoro-4-methylphenol. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-4-methylphenol. Retrieved from [Link]
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Stenutz. (n.d.). 2,3-difluoro-4-methylphenol. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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CPAChem. (2019). Safety data sheet. Retrieved from [Link]
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Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel...derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 97(5), 1017-1028. Retrieved from [Link]
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Quora. (2019). What is the NMR peak for methylphenol?. Retrieved from [Link]
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Liu, P., et al. (2024). Lewis Acid-Catalyzed Divergent (4+3)/(4+2) Annulations of o-Quinone Methides with Bicyclo[1.1.0]butanes Lead to sp3-Rich Oxabicyclic Frameworks. Organic Letters. Retrieved from [Link]
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Probst, G. M., et al. (2014). Discovery of...Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. Journal of Medicinal Chemistry, 57(15), 6483-6498. Retrieved from [Link]
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